molecular formula C16H23BrN4O2 B2451556 Tert-butyl (3aR,7aS)-2-(5-bromopyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate CAS No. 2378490-72-1

Tert-butyl (3aR,7aS)-2-(5-bromopyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate

Cat. No.: B2451556
CAS No.: 2378490-72-1
M. Wt: 383.29
InChI Key: PRGYGMQLNXBXKO-NEPJUHHUSA-N
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Description

Tert-butyl (3aR,7aS)-2-(5-bromopyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate is a complex organic compound notable for its unique structure, which includes a pyrrolo[3,4-c]pyridine core, bromopyrazine, and tert-butyl ester. This compound's structure suggests potential for varied reactivity and application in scientific research, especially in fields involving organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3aR,7aS)-2-(5-bromopyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate typically involves several steps:

  • Starting Materials: The process begins with readily available starting materials such as 5-bromopyrazine and a suitable pyrrolo[3,4-c]pyridine precursor.

  • Formation of Pyrrolo[3,4-c]pyridine Core: The pyrrolo[3,4-c]pyridine core is synthesized through a series of cyclization reactions.

  • Bromination: Introduction of the bromine atom into the pyrazine ring is achieved via electrophilic bromination using a reagent like N-bromosuccinimide.

  • Esterification: The tert-butyl ester is typically introduced by reaction with tert-butyl alcohol under acidic conditions.

Industrial Production Methods: Industrially, production might involve optimization of reaction conditions to increase yield and purity. Techniques like high-pressure reactions, advanced catalysis, and continuous flow chemistry can be employed to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl (3aR,7aS)-2-(5-bromopyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate undergoes various chemical reactions:

  • Oxidation: Potentially involving agents like potassium permanganate.

  • Reduction: Employing reagents such as lithium aluminium hydride.

  • Substitution: With halides or other nucleophiles.

Common Reagents and Conditions:
  • Oxidation: Potassium permanganate in an acidic medium.

  • Reduction: Lithium aluminium hydride in ether.

  • Substitution: Halide exchange using sodium iodide in acetone.

Major Products:
  • Oxidation: Products depend on the specific sites oxidized, potentially leading to carboxylic acids.

  • Reduction: Could yield various amines or hydrocarbons.

  • Substitution: Halogenated derivatives or other substituted analogs.

Scientific Research Applications

Chemistry: In synthetic organic chemistry, this compound might be used as a building block or intermediate in complex molecule synthesis.

Medicine: In medicinal chemistry, similar structures have been explored for their bioactivity, suggesting possible applications in drug design and discovery.

Industry: In industrial applications, this compound could serve as an intermediate in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, in a biological context, it might involve binding to specific molecular targets such as enzymes or receptors, altering their function. The exact pathways and molecular targets would require detailed study.

Comparison with Similar Compounds

Similar Compounds:

  • Pyrrolo[3,4-c]pyridines with different substituents.

  • Other bromopyrazine-containing compounds.

Uniqueness: The tert-butyl ester group and the combination of bromopyrazine and hexahydro-pyrrolo[3,4-c]pyridine make this compound particularly unique, possibly offering distinct reactivity and biological activity compared to its analogs.

And that wraps it up—ready to take on the world of science and beyond! Anything else on your mind?

Properties

IUPAC Name

tert-butyl (3aR,7aS)-2-(5-bromopyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN4O2/c1-16(2,3)23-15(22)20-5-4-11-8-21(10-12(11)9-20)14-7-18-13(17)6-19-14/h6-7,11-12H,4-5,8-10H2,1-3H3/t11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGYGMQLNXBXKO-NEPJUHHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CN(CC2C1)C3=CN=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2CN(C[C@@H]2C1)C3=CN=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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